molecular formula C34H44O6 B1220718 Schweinfurthin A CAS No. 217476-92-1

Schweinfurthin A

Cat. No.: B1220718
CAS No.: 217476-92-1
M. Wt: 548.7 g/mol
InChI Key: HSDZWMOBUPRZEU-LXYWBZBZSA-N
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Description

Discovery and Natural Occurrence

Schweinfurthin A was first discovered in 1987 as part of the United States National Cancer Institute natural products screening program, which has systematically evaluated thousands of plant extracts for potential anticancer activity. The compound was isolated from Macaranga schweinfurthii, a plant species native to the tropical regions of Cameroon in West Africa. This initial discovery emerged from a comprehensive effort to collect and characterize natural products from over 65,000 terrestrial plants maintained in the National Cancer Institute Natural Products Repository.

The isolation of this compound from Macaranga schweinfurthii was prompted by the significant activity observed in crude extracts during preliminary screening assays. Subsequent phytochemical investigation of the leaf material collected from the original site in Cameroon led to the identification of not only this compound, but also three additional related compounds designated as Schweinfurthins B, C, and D. These initial discoveries established the foundation for what would become recognized as the schweinfurthin family of natural products.

The natural occurrence of this compound extends beyond the original source species, as related compounds have been identified in several other Macaranga species. Macaranga alnifolia has yielded Schweinfurthins E through H, while Macaranga tanarius has been the source of Schweinfurthins K through Q. However, this compound remains uniquely associated with Macaranga schweinfurthii, and subsequent collection efforts have focused on this specific species to obtain adequate quantities for research purposes.

The geographical distribution of Macaranga schweinfurthii is primarily concentrated in the tropical forests of Cameroon, where the plant grows naturally in specific ecological niches. The challenge of resupplying plant material from this remote location has become a significant factor in the development of this compound as a potential therapeutic agent, necessitating the development of synthetic approaches to access sufficient quantities for advanced studies.

Structural Classification and Nomenclature

This compound belongs to the chemical class of prenylated stilbenes, which are characterized by the presence of a stilbene backbone modified with prenyl or geranyl substituents. The compound exhibits a complex molecular architecture that incorporates both stilbene and xanthene structural elements, resulting in a unique hexahydroxanthene framework that distinguishes it from simpler stilbene derivatives.

The molecular formula of this compound is C₃₄H₄₄O₆, with a molecular weight of 548.7 grams per mole. The complete International Union of Pure and Applied Chemistry name for the compound is (2S,3R,4aR,9aR)-7-[(E)-2-[4-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxyphenyl]ethenyl]-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthene-2,3,5-triol. This nomenclature reflects the complex stereochemistry and multiple functional groups present in the molecule.

The structural architecture of this compound can be analyzed in terms of distinct molecular regions that contribute to its biological activity. The compound features a tetrahydro-2H-xanthene core system that forms hydrogen bonds with target proteins through residues such as Serine 105, Valine 113, and Lysine 201. Additionally, the molecule contains an isoprenoid side chain that occupies hydrophobic binding pockets lined by amino acid residues including Leucine 41, Leucine 45, Leucine 58, Methionine 56, and Phenylalanine 174.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₃₄H₄₄O₆
Molecular Weight 548.7 g/mol
CAS Registry Number 217476-92-1
Monoisotopic Mass 548.313789137
Topological Polar Surface Area Not specified
Rotatable Bonds Multiple
Hydrogen Bond Donors 5
Hydrogen Bond Acceptors 6

The stereochemical configuration of this compound is crucial for its biological activity, with the natural product possessing the (2S,3R,4aR,9aR) absolute configuration. This specific stereochemistry has been confirmed through total synthesis efforts and has been shown to be essential for the compound's antiproliferative effects. Synthetic analogues with incorrect stereochemistry exhibit significantly reduced or eliminated biological activity, highlighting the importance of the three-dimensional structure in mediating target interactions.

Pharmacological Significance in Oncology

This compound has demonstrated remarkable pharmacological significance in oncology research, primarily due to its unique and potent differential cytotoxicity profile against cancer cell lines. The compound exhibits extraordinary selectivity, showing low nanomolar inhibition against sensitive cell lines while demonstrating minimal activity against resistant lines, with selectivity ratios exceeding 1000-fold in some cases.

The most striking aspect of this compound pharmacology is its exceptional potency against central nervous system cancer cell lines. In the National Cancer Institute sixty-cell line screening panel, the compound demonstrates particular effectiveness against human-derived glioblastoma cell lines, with SF-295 cells showing sensitivity at concentrations as low as 11 nanomolar. This level of potency positions this compound among the most active natural products evaluated against brain cancer models.

The mechanism of action underlying this compound cytotoxicity involves targeting oxysterol-binding proteins, which play crucial roles in controlling intracellular cholesterol distribution. Specifically, the compound has been shown to target Osh2, a yeast oxysterol binding protein homolog, and computational studies indicate that this compound occupies the same binding pocket normally occupied by the natural substrate ergosterol. This interaction interferes with the cyclic transport of sterol and phosphatidylinositol 4-phosphate between cellular membranes.

Table 2: Cytotoxicity Profile of this compound in Selected Cancer Cell Lines

Cell Line Cancer Type GI₅₀ (nM) Reference
SF-295 Glioblastoma 11
SF-539 Central Nervous System 10
SNB-75 Central Nervous System 15
A549 Lung Adenocarcinoma >1000

Beyond its direct cytotoxic effects, this compound induces significant alterations in cellular morphology and cytoskeletal organization. Treatment with the compound results in dramatic changes in cell shape, characterized by decreased cell area and reduced F-actin content, ultimately producing spindle-shaped cells with F-actin staining concentrated at the cellular periphery. These morphological changes are accompanied by inhibition of growth factor-stimulated Rho signaling pathways, suggesting that the compound affects fundamental cellular processes related to cytoskeletal dynamics.

The selective activity of this compound extends to specific genetic contexts, with particular effectiveness observed in cells deficient in the neurofibromatosis type 1 gene. Patient-derived glioblastoma multiforme and neurofibromatosis type 1 malignant peripheral nerve sheath tumor cell lines demonstrate high sensitivity to this compound treatment, while primary astrocytes remain resistant to the growth inhibitory effects. This selectivity suggests that the compound may act specifically on transformed cells while sparing normal tissue, a highly desirable characteristic for cancer therapeutics.

Research has also revealed that this compound cytotoxicity correlates directly with affinity for oxysterol-binding proteins, providing the first demonstration of a structure-activity relationship for this family of compounds. This correlation has enabled the development of synthetic analogues with improved potency and has provided insights into the molecular determinants of biological activity. Furthermore, fluorescent derivatives of this compound have been developed to enable cellular localization studies, revealing predominantly cytosolic distribution with concentrated perinuclear fluorescence.

Properties

CAS No.

217476-92-1

Molecular Formula

C34H44O6

Molecular Weight

548.7 g/mol

IUPAC Name

(2S,3R,4aR,9aR)-7-[(E)-2-[4-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxyphenyl]ethenyl]-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthene-2,3,5-triol

InChI

InChI=1S/C34H44O6/c1-20(2)8-7-9-21(3)10-13-25-26(35)15-23(16-27(25)36)12-11-22-14-24-18-30-33(4,5)32(39)29(38)19-34(30,6)40-31(24)28(37)17-22/h8,10-12,14-17,29-30,32,35-39H,7,9,13,18-19H2,1-6H3/b12-11+,21-10+/t29-,30-,32-,34-/m1/s1

InChI Key

HSDZWMOBUPRZEU-LXYWBZBZSA-N

SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)O)OC4(CC(C(C(C4C3)(C)C)O)O)C)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C(C=C1O)/C=C/C2=CC3=C(C(=C2)O)O[C@@]4(C[C@H]([C@H](C([C@H]4C3)(C)C)O)O)C)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)O)OC4(CC(C(C(C4C3)(C)C)O)O)C)O)C)C

Synonyms

schweinfurthin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

Schweinfurthin A belongs to a family of structurally related compounds, including natural derivatives (e.g., Schweinfurthin B, F, G) and synthetic analogues. Key structural variations and their impacts are summarized below:

Compound Structural Features Key Modifications Biological Activity (GI₅₀/EC₅₀) References
This compound Hexahydroxanthene core + D-ring phenol, prenyl group Natural parent compound <10 nM (SF-295 glioblastoma); selective cytotoxicity in CNS/leukemia lines
Schweinfurthin B Similar core; D-ring methyl ether Loss of phenolic hydroxyl on D-ring GI₅₀ = 0.81 µM (NCI-60); reduced potency compared to A
3-Deoxyschweinfurthin B (3dSB) Lacks A-ring diol; retains D-ring phenol Simplified left half Retains differential activity (GI₅₀ ~0.5 µM); induces spindle-like morphology in SF-295 cells
Schweinfurthin F Prenyl group on D-ring Extended hydrophobic tail Moderate activity (EC₅₀ = 0.04 µM in U87 glioblastoma)
5’-Methylschweinfurthin G (MeSG) Synthetic derivative with methylated D-ring Enhanced stability and bioavailability IC₅₀ = 0.06 µM (KB cells); induces immunogenic cell death (ICD) via calreticulin exposure
Amide Isosteres Stilbene olefin replaced with amide bond (e.g., compounds 11, 33) Improved solubility; carbonyl position critical Pearson correlation = 0.65–0.78 with parent compounds; retains selectivity
Fluorescent Analogues (3dSB-PNBS) Nitro-bis-stilbene fluorophore added Enables intracellular tracking Retains activity (GI₅₀ ~500 nM); induces apoptosis via PARP cleavage and eIF2α phosphorylation

Structure-Activity Relationships (SAR)

  • Core Integrity : The hexahydroxanthene core (A-B-C rings) is essential for activity. Removal or simplification (e.g., DMP-PNBS) abolishes cytotoxicity .
  • D-Ring Substituents: A free phenolic group on the D-ring enhances potency (e.g., this compound vs. B) . Hydrophobic extensions (e.g., prenyl in Schweinfurthin F, geranyl in Schweinfurthin G) improve membrane interaction and selectivity .
  • Electron Effects : Amide isosteres with electron-donating groups on the D-ring (e.g., compound 11) retain activity, while electron-withdrawing groups reduce potency .

Mechanistic Comparisons

  • This compound : Targets Rho GTPase signaling, causing cytoskeletal collapse and apoptosis .
  • Fluorescent Analogues (3dSB-PNBS) : Visualize intracellular accumulation in sensitive cells (e.g., SF-295) and trigger endoplasmic reticulum (ER) stress markers (GRP78, PDI) .
  • MeSG: Induces immunogenic cell death (ICD) via calreticulin exposure without caspase activation, enhancing antitumor immunity .
  • Amide Isosteres : Mimic parent compounds’ selectivity but with distinct pharmacokinetic profiles .

Selectivity and Resistance Profiles

  • Sensitive Cell Lines : CNS (SF-295, U87), leukemia (CCRF-CEM), and NF1-associated tumors .
  • Resistant Lines : Ovarian (OVCAR-3, SK-OV-3) and lung (A549) cancers .
  • Determinants of Sensitivity : Genetic factors (e.g., PLEKHO1, OSBP) and cholesterol homeostasis pathways correlate with response .

Data Tables

Table 1: Comparative Potency in Key Cell Lines

Compound SF-295 (Glioblastoma) U87 (Glioblastoma) A549 (Lung Cancer) CCRF-CEM (Leukemia)
This compound 0.36 µM 0.04 µM >10 µM <10 nM
Schweinfurthin F 0.45 µM 0.04 µM >10 µM 0.81 µM
3dSB-PNBS 0.5 µM N/A >1 µM N/A
MeSG N/A N/A N/A 0.06 µM

Table 2: Pharmacological Properties

Property This compound 3dSB Amide Isostere 11 MeSG
logP 5.2 4.8 3.9 4.5
Water Solubility Low Low Moderate Moderate
BBB Penetration Moderate High Unknown High

Preparation Methods

Source and Extraction

Schweinfurthin A was first isolated in 1999 from the African plant Macaranga schweinfurthii. Extraction typically involves solvent partitioning of dried plant material, followed by chromatographic purification. Polar solvents like methanol or ethanol are used for initial extraction, with subsequent fractionation via silica gel chromatography and HPLC. The compound’s UV absorption at 280–300 nm and distinct NMR signals (e.g., δ 6.5–7.5 ppm for aromatic protons) facilitate identification.

Structural Features

Sch A’s structure includes a trans-stilbene backbone fused to a tetracyclic hexahydroxanthene system, with a prenyl group at C-3 and a geranyl chain at C-5. Absolute stereochemistry was resolved via X-ray crystallography and synthetic correlation, confirming the 6R,7R,8R configuration.

Total Synthesis Strategies

Retrosynthetic Analysis

Retrosynthetic approaches disassemble Sch A into three key fragments:

  • Aromatic Aldehyde (A-ring) : Derived from vanillin or syringaldehyde.

  • Phosphonate Ester (B-ring) : Prepared via directed ortho-metalation and prenylation.

  • Hexahydroxanthene Core (C/D-rings) : Constructed through cationic cascade cyclizations.

Horner-Wadsworth-Emmons (HWE) Olefination

The trans-stilbene backbone is assembled via HWE olefination, a cornerstone reaction in Sch A synthesis. For example:

  • Phosphonate ester preparation : Prenylated benzyl alcohols (e.g., 107 ) are converted to phosphonates (e.g., 108 ) using POCl₃ and triethylamine.

  • Olefination : Reaction with aromatic aldehydes (e.g., 98 ) under basic conditions yields E-stilbenes in >80% yield.

Example :

Phosphonate ester 108 + Aldehyde 98NaH, THFStilbene 109 (81% yield)[3][7]\text{Phosphonate ester 108 + Aldehyde 98} \xrightarrow{\text{NaH, THF}} \text{Stilbene 109 (81\% yield)}

Cascade Cyclization for Hexahydroxanthene Formation

The tetracyclic core is forged via BF₃·OEt₂-mediated cyclization of epoxide intermediates:

  • Epoxide Synthesis : Shi epoxidation of geranylated styrenes installs the C-6/C-7 epoxide.

  • Cyclization : Treatment with BF₃·OEt₂ induces epoxide ring-opening, triggering a cascade that forms the C/D-rings.

Key Step :

Epoxide 19BF₃\cdotpOEt₂Tricycle 20 (65% yield)[7]\text{Epoxide 19} \xrightarrow{\text{BF₃·OEt₂}} \text{Tricycle 20 (65\% yield)}

Stereochemical Control

  • Shi Epoxidation : Asymmetric epoxidation using a ketone catalyst ensures 6R,7R configuration.

  • Aldol Condensation : Benzaldehyde-mediated aldol reactions introduce the C-3 carbonyl group, later reduced to a cis-diol.

Synthetic Routes to this compound

Early Approaches (1999–2009)

Initial syntheses focused on schweinfurthin congeners (e.g., Sch B and E), employing:

  • 16-Step Linear Sequence : Starting from vanillin, featuring geranylation, epoxidation, and cyclization.

  • Yields : 4–6% overall yield due to low efficiency in late-stage cyclizations.

Hybrid Molecular Design

Recent work hybridizes Sch A’s stilbene with OSW-1’s glycoside moiety, enhancing cytotoxicity. A CuAAC “click” reaction couples prenylated stilbenes to xyloside donors, achieving hybrids with 10-fold greater potency.

One-Pot Functionalization

Streamlined routes condense glycosylation and prenylation into one-pot reactions, reducing steps and improving yields (e.g., 55% yield for hybrid 23 ).

Challenges and Optimization

Prenylation and Geranylation

  • Regioselectivity : Directed ortho-metalation (DoM) with n-BuLi ensures prenyl groups install at C-3.

  • Side Reactions : Over-alkylation is mitigated using bulky bases (e.g., LDA).

Protecting Group Strategy

  • MOM Ethers : Employed for phenolic OH protection, stable under BF₃ conditions but cleaved by HCl/MeOH.

  • Benzyl Ethers : Removed via hydrogenolysis, though incompatible with prenyl groups .

Q & A

Q. How should researchers integrate multi-omics data (transcriptomics, metabolomics) to map this compound’s mechanism of action?

  • Workflow : Perform RNA-seq to identify differentially expressed genes and LC-MS metabolomics for pathway enrichment (e.g., KEGG, Reactome). Use integrative tools like MetaboAnalyst 5.0 for cross-omics correlation. Validate with targeted siRNA or metabolic inhibitors .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Schweinfurthin A
Reactant of Route 2
Schweinfurthin A

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